Bryodulcosigenin

Description

Properties

IUPAC Name |

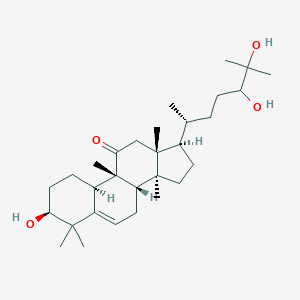

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMQKXQOBKDVHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-97-3 | |

| Record name | Bryodulcosigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Bryodulcosigenin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Cucurbitane-type Triterpenoid (B12794562), Bryodulcosigenin

Executive Summary

This compound is a naturally occurring cucurbitane-type triterpenoid that has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Isolated from plants such as Bryonia dioica, this compound has demonstrated therapeutic potential in a range of preclinical models, including inflammatory bowel disease, osteoporosis, and cerebral ischemia/reperfusion injury. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical properties, biological activities, and mechanisms of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid with a characteristic cucurbitane skeleton.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | --INVALID-LINK-- |

| Synonyms | 11-Oxomogrol | --INVALID-LINK-- |

Biological Activities and Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of this compound in several disease models.

Anti-inflammatory Effects in Colitis

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, oral administration of this compound (10 mg/kg/day) significantly ameliorated disease severity.[1] Key findings include:

-

Improved colon length and disease activity index.[1]

-

Alleviation of colonic histopathological damage.[1]

-

Reversal of TNF-α-induced degradation of tight junction proteins (occludin and ZO-1).[1]

-

Suppression of apoptosis in intestinal epithelial cells.[1]

-

Inhibition of the activation of the NLRP3 inflammasome.

Protective Effects in Osteoporosis

In an ovariectomy (OVX)-induced osteoporosis rat model, this compound demonstrated significant bone-protective effects at oral doses of 10, 20, and 30 mg/kg. The key outcomes were:

-

Suppression of body weight gain and increased uterine weight.

-

Increased bone mineral density in the femur.

-

Modulation of biochemical markers of bone turnover.

-

Regulation of hormone levels, including estrogen, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).

-

Improvement in the osteoprotegerin (OPG) to receptor activator of nuclear factor kappa-Β ligand (RANKL) ratio.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), this compound exhibited neuroprotective and anti-inflammatory effects. The study reported that this compound:

-

Suppressed neurological deficits, cerebral infarct volume, and brain edema.

-

Altered levels of pro-inflammatory cytokines and inflammatory mediators.

-

Modulated the mRNA expression of Toll-Like Receptor 4 (TLR4).

-

Exerted its effects via the alteration of the TLR4/NF-κB signaling pathway.

Quantitative Data Summary

No specific IC50 or pharmacokinetic (ADME) data for this compound has been identified in the reviewed literature. The following tables summarize the available quantitative data from preclinical studies.

Table 4.1: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model

| Parameter | Treatment Group | Result |

| Dosage | 10 mg/kg/day (oral) | Significantly improved disease parameters |

Table 4.2: Dose-dependent Effects of this compound in an Ovariectomy-Induced Osteoporosis Rat Model

| Dosage (oral) | Key Effects |

| 10 mg/kg | Significant improvement in bone mineral density and hormonal balance. |

| 20 mg/kg | Dose-dependent enhancement of protective effects. |

| 30 mg/kg | Maximum observed efficacy in the studied parameters. |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of key inflammatory and bone metabolism signaling pathways.

Modulation of the TLR4/NF-κB Signaling Pathway

This compound has been shown to modulate the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In the context of cerebral ischemia/reperfusion injury, this compound treatment led to a downregulation of TLR4 mRNA expression and a reduction in the levels of downstream inflammatory mediators regulated by NF-κB, such as TNF-α, IL-1β, and IL-6.

References

Bryodulcosigenin: A Technical Guide to its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a natural cucurbitane-type triterpenoid (B12794562), has emerged as a compound of significant interest in the scientific community due to its notable anti-inflammatory, antioxidant, and neuroprotective properties. Isolated from sources such as Bryonia dioica, this molecule has demonstrated potential therapeutic applications in preclinical models of inflammatory bowel disease and cerebral ischemia. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound. It details the experimental protocols for key biological assays and elucidates the signaling pathways through which this compound exerts its effects. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with a cucurbitane skeleton. Its chemical identity is well-defined by its structural formula and systematic nomenclature.

Chemical Structure:

-

Molecular Formula: C₃₀H₅₀O₄

-

IUPAC Name: (3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one[1]

-

SMILES: C--INVALID-LINK--(C)O)O">C@H[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC--INVALID-LINK--O)C)C)C[1]

-

InChIKey: FPMQKXQOBKDVHF-DJHQPCGUSA-N[1]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 474.7 g/mol | PubChem[1] |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 474.37091007 Da | PubChem |

| Monoisotopic Mass | 474.37091007 Da | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Heavy Atom Count | 34 | PubChem |

| Complexity | 858 | PubChem |

Spectroscopic Data:

Detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are not available in the surveyed public literature. Such data is crucial for the unambiguous identification and characterization of the compound and is typically generated during its isolation and structural elucidation.

Biological Activity and Therapeutic Potential

This compound has been shown to possess significant anti-inflammatory and neuroprotective activities in various preclinical models. These effects are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Effects

This compound demonstrates marked anti-inflammatory properties, particularly in the context of intestinal inflammation. Studies have shown its efficacy in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. The compound is reported to ameliorate the clinical and histopathological features of colitis. The primary mechanism underlying this effect is the inhibition of the NLRP3 inflammasome.

Quantitative Efficacy Data:

Specific IC₅₀ values for the anti-inflammatory activity of this compound are not reported in the available literature. However, in vivo studies have demonstrated significant therapeutic effects at specific dosages.

| Experimental Model | Dosage | Key Findings | Reference |

| DSS-induced colitis in mice | 10 mg/kg/day (oral) | Improved colon length, reduced disease activity index, and alleviated colonic histopathological damage. | Phytomedicine (2022) |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective potential in a rat model of acute cerebral ischemia/reperfusion injury induced by middle cerebral artery occlusion (MCAO). The compound was found to exert neuroprotective effects by modulating inflammatory signaling pathways. Specifically, it has been shown to alter the TLR4/NF-κB signaling pathways.

Key Signaling Pathways

The biological activities of this compound are mediated through its interaction with critical intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the key in vivo studies of this compound. It is important to note that these are summaries and the full, detailed protocols can be found in the cited literature.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the anti-inflammatory effects of this compound on colitis.

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Colitis: A chronic ulcerative colitis model is established by administering 2.5% DSS in the drinking water for an extended period, for instance, 64 days.

-

Treatment: this compound is administered orally at a dose of 10 mg/kg/day.

-

Assessment: The efficacy of the treatment is evaluated by monitoring several parameters, including:

-

Clinical Signs: Body weight, stool consistency, and presence of blood in the stool are recorded to calculate a disease activity index (DAI).

-

Macroscopic Evaluation: At the end of the experiment, the colon length is measured.

-

Histopathological Analysis: Colon tissue samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Molecular Analysis: Western blot and quantitative real-time PCR (qRT-PCR) are employed to determine the expression levels of key inflammatory mediators and proteins involved in the targeted signaling pathways (e.g., NLRP3 inflammasome components).

-

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is utilized to assess the neuroprotective effects of this compound in the context of ischemic stroke.

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Ischemia: Acute cerebral ischemia/reperfusion injury is induced by transiently occluding the middle cerebral artery (MCA). This is typically achieved by inserting a nylon monofilament suture with a silicon-coated tip into the internal carotid artery to block the origin of the MCA.

-

Treatment: The administration protocol for this compound in this model is not detailed in the available abstracts.

-

Assessment: The neuroprotective effects are evaluated through a range of assessments:

-

Neurological Deficit Scoring: A standardized scoring system is used to evaluate neurological function post-injury.

-

Infarct Volume Measurement: The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

-

Brain Edema Assessment: Brain water content is measured to determine the extent of edema.

-

Blood-Brain Barrier (BBB) Integrity: Evans blue extravasation is used to assess the permeability of the BBB.

-

Biochemical and Molecular Analysis: Levels of inflammatory cytokines, oxidative stress markers, and components of the TLR4/NF-κB signaling pathway are measured in brain tissue and serum.

-

Synthesis and Isolation

This compound is a naturally occurring compound isolated from plant sources, notably the roots of Bryonia dioica. Information regarding the total chemical synthesis of this compound is not available in the public domain. The isolation from its natural source remains the primary method for obtaining this compound for research purposes.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and neuroprotective effects in preclinical models. Its mechanisms of action, involving the modulation of the NLRP3 inflammasome and TLR4/NF-κB signaling pathways, highlight its potential as a lead compound for the development of new therapeutics for inflammatory and neurodegenerative diseases.

Future research should focus on several key areas:

-

Comprehensive Physicochemical Characterization: Detailed experimental determination of properties such as melting point, solubility in various solvents, and comprehensive spectroscopic analysis (NMR, MS, IR) is essential.

-

Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is necessary for its further development.

-

Elucidation of Structure-Activity Relationships (SAR): Synthesis of analogues and derivatives of this compound could help in identifying the key structural features responsible for its biological activity and in optimizing its therapeutic properties.

-

Validation in a Broader Range of Disease Models: Investigating the efficacy of this compound in other models of inflammatory and neurodegenerative diseases would broaden its potential therapeutic applications.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more complete understanding of its therapeutic potential and a more detailed characterization of its properties will undoubtedly emerge.

References

A Technical Guide to the Natural Sources of Bryodulcosigenin: Isolation, Quantification, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) with significant anti-inflammatory properties. It details the primary plant source, methodologies for its extraction and isolation, available quantitative data on related compounds, and insights into its molecular mechanisms of action, specifically its interaction with key inflammatory signaling pathways.

Natural Occurrence of this compound

This compound is a naturally occurring tetracyclic triterpenoid compound.[1] The principal natural source identified for this compound is the root of Bryonia dioica Jacq., a perennial climbing herb belonging to the Cucurbitaceae family.[1][2] This plant is also referred to as Bryonia cretica L. and is utilized in traditional medicine, particularly in North Africa and Western Europe.[3]

The roots of Bryonia dioica are rich in a variety of bioactive compounds, including a range of cucurbitacins, which are known for their bitter taste and diverse pharmacological activities.[4] Phytochemical analyses of Bryonia dioica roots have revealed the presence of polyphenols, sterols, alkaloids, flavonoids, saponins, and other triterpenes alongside this compound.

Quantitative Analysis of Cucurbitacins in Bryonia Species

While this compound has been isolated from Bryonia dioica, specific quantitative data regarding its concentration in the plant's roots is not extensively available in the reviewed literature. However, studies on related species such as Bryonia alba and Bryonia multiflora provide quantitative data for other major cucurbitacins using High-Performance Liquid Chromatography (HPLC). This data offers a comparative context for the phytochemical profile of the Bryonia genus.

Table 1: Concentration of Major Cucurbitacins in the Roots of Bryonia Species

| Compound | Plant Species | Extraction Solvent | Concentration (% dry weight) | Reference |

| Cucurbitacin B | Bryonia multiflora | Chloroform (B151607) | 0.022% | |

| Cucurbitacin I | Bryonia multiflora | Methanol (B129727) | 0.021% | |

| Cucurbitacin I | Bryonia alba | Methanol | 0.125% |

Note: The analysis was performed via HPLC with UV detection at 230 nm.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of cucurbitacins from plant materials.

Plant Material Preparation

-

Collection and Identification : Collect fresh roots of Bryonia dioica. A voucher specimen should be deposited in a herbarium for botanical verification.

-

Washing and Drying : Thoroughly wash the roots with water to remove soil and debris. Cut them into small pieces and air-dry in a shaded, well-ventilated area until they are brittle.

-

Pulverization : Grind the dried root pieces into a fine powder using a mechanical grinder.

Extraction

-

Solvent Extraction : Macerate the powdered root material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring. Alternatively, use a Soxhlet apparatus for continuous extraction to improve efficiency.

-

Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanolic extract.

Fractionation and Purification

-

Solvent-Solvent Partitioning : Dissolve the crude extract in water and perform a liquid-liquid extraction with a sequence of solvents of increasing polarity, starting with a non-polar solvent like n-hexane followed by a moderately polar solvent like chloroform or ethyl acetate. The cucurbitacin fraction, including this compound, will typically partition into the moderately polar solvent phase.

-

Column Chromatography : Concentrate the cucurbitacin-rich organic phase and subject it to column chromatography on a silica (B1680970) gel (60-120 mesh) column. Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol. Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a vanillin/phosphoric acid reagent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Pool the fractions containing this compound and subject them to further purification using preparative HPLC.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water is a common mobile phase for separating cucurbitacins.

-

Detection : Monitor the elution profile with a UV detector, typically around 230 nm.

-

Fraction Collection : Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.

-

-

Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Signaling Pathways

This compound has demonstrated marked anti-inflammatory effects. Its mechanism of action involves the modulation of key signaling pathways that are central to the inflammatory response, including the NLRP3 inflammasome and the TLR4/NF-κB pathway.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that this compound can effectively suppress the activation of the NLRP3 inflammasome, which contributes to its anti-inflammatory effects. The proposed mechanism involves inhibiting the assembly of the inflammasome complex.

References

Bryodulcosigenin: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological properties. Initially identified from the roots of Bryonia dioica, this natural compound has demonstrated potent anti-inflammatory, neuroprotective, and antiosteoporotic activities in a variety of preclinical models. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its quantitative biological data, and an exploration of the key signaling pathways it modulates.

Discovery and History

The journey of this compound's discovery is rooted in the phytochemical exploration of medicinal plants. While the compound was known in the early 1980s, with a 1981 study on cucurbitacin biosynthesis in Bryonia dioica seedlings mentioning it, a significant publication by P.J. Hylands and J. Kosugi in 1982 in the journal Phytochemistry detailed the isolation and characterization of new triterpene glycosides from the roots of Bryonia dioica, which are structurally related to this compound.

Subsequent research, notably a 2002 study by Ukiya et al. in the Journal of Natural Products, further highlighted the anti-inflammatory and anti-tumor-promoting effects of cucurbitane glycosides from Bryonia dioica, including this compound (referred to as compound 10 in the study)[1]. This work was pivotal in sparking broader interest in its therapeutic potential. In more recent years, this compound has also been isolated from Siraitia grosvenori. The majority of contemporary research has focused on elucidating its mechanisms of action in various disease models, solidifying its status as a promising natural product for drug development.

Chemical Properties

| Property | Value |

| Chemical Formula | C30H50O4 |

| Molar Mass | 474.7 g/mol |

| CAS Number | 88930-16-9 |

| Class | Cucurbitane Triterpenoid |

| Synonyms | 11-Oxomogrol |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant effects observed in preclinical studies.

Anti-inflammatory Activity

| Assay | Model | Key Findings | Reference |

| TPA-induced inflammation | Mouse ear edema | ID50: 0.2-0.6 mg/ear | Ukiya et al., 2002 |

| DSS-induced colitis | Mouse model | Oral administration of 10 mg/kg/day significantly improved colon length and reduced disease activity index. | Li et al., 2022 |

Neuroprotective Activity

| Assay | Model | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Rat model of stroke | Significantly suppressed neurological deficits, cerebral infarct volume, and brain edema. | Zhang et al., 2023 |

Antiosteoporotic Activity

| Assay | Model | Key Findings | Reference |

| Ovariectomy (OVX) - induced osteoporosis | Rat model | Oral doses of 10, 20, and 30 mg/kg for eight weeks significantly increased bone mineral density. | Anonymous, 2024 |

Key Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of the NLRP3 Inflammasome Pathway

This compound has been shown to suppress the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Modulation of the TLR4/NF-κB Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound has been found to interfere with this pathway, leading to a reduction in the inflammatory response.

Experimental Protocols

Isolation of this compound from Bryonia dioica Roots

This protocol is adapted from the general methodology described in the literature for the isolation of cucurbitane triterpenoids.

-

Extraction: Air-dried and powdered roots of Bryonia dioica are exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

Column Chromatography: The ethyl acetate fraction, which is typically enriched with triterpenoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient system.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to yield a white crystalline powder.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This protocol is a standard method for inducing colitis in mice to study the efficacy of anti-inflammatory compounds.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Colitis: Mice are given 2.5% (w/v) DSS (molecular weight 36,000-50,000) in their drinking water ad libitum for 7 days.

-

Treatment: this compound is administered orally (e.g., 10 mg/kg/day) for the duration of the DSS treatment. A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measured at the end of the experiment as an indicator of inflammation.

-

Histological Analysis: Colon tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.

-

Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as an indicator of neutrophil infiltration.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect and quantify specific proteins in cell lysates or tissue homogenates.

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., NLRP3, Caspase-1, p-IKK, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential, particularly in the areas of inflammatory diseases and neuroprotection. Its ability to modulate key inflammatory pathways such as the NLRP3 inflammasome and TLR4/NF-κB signaling provides a strong mechanistic basis for its observed biological activities.

Future research should focus on several key areas:

-

Total Synthesis: The development of a scalable and efficient total synthesis of this compound would facilitate further pharmacological studies and the generation of novel analogs with improved potency and pharmacokinetic properties.

-

Clinical Translation: While preclinical data is promising, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.

-

Target Identification: More in-depth studies are required to identify the direct molecular targets of this compound, which will provide a more complete understanding of its mechanism of action.

-

Delivery Systems: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound, thereby improving its therapeutic index.

References

The Potent Biological Activity of Cucurbitane Triterpenoids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Cucurbitane triterpenoids, a class of structurally diverse tetracyclic triterpenoid (B12794562) compounds, are predominantly found in plants of the Cucurbitaceae family. Renowned for their bitter taste, these compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of key cucurbitane triterpenoids, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Core Biological Activities of Cucurbitane Triterpenoids

Cucurbitane triterpenoids exhibit a range of biological effects, with their anticancer and anti-inflammatory activities being the most extensively studied.[1] Other notable activities include antiviral, hepatoprotective, and antidiabetic effects.[2] The primary focus of this guide will be on the anticancer and anti-inflammatory mechanisms of prominent cucurbitacins, including Cucurbitacin B, D, E, and I.

Anticancer Activity

Cucurbitacins have demonstrated potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines.[3] Their anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][4]

Anti-inflammatory Activity

The anti-inflammatory properties of cucurbitane triterpenoids are primarily attributed to their ability to suppress the production of pro-inflammatory mediators.[5] They achieve this by inhibiting critical inflammatory signaling pathways such as the NF-κB and MAPK pathways.[5][6]

Quantitative Data on Biological Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of key cucurbitane triterpenoids against various cancer cell lines and in anti-inflammatory assays. These values provide a quantitative measure of the potency of these compounds.

Table 1: Anticancer Activity of Cucurbitacin B

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 12.0 | - | [7] |

| HCT116 | Colon Cancer | 0.031 | - | [7] |

| A549 | Lung Cancer | 0.009 | - | [7] |

| HepG2 | Liver Cancer | - | - | [7] |

| KKU-213 | Cholangiocarcinoma | 0.048 | 24 | [4] |

| KKU-214 | Cholangiocarcinoma | 0.088 | 24 | [4] |

| KKU-452 | Cholangiocarcinoma | 0.66 | 24 | [8] |

Table 2: Anticancer Activity of Cucurbitacin D

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | ~30 | 24 | [9] |

| MDA-MB-468 | Breast Cancer | ~25 | 24 | [9] |

| A549 | Lung Cancer | < 1 | - | [10] |

| BEL-7402 | Liver Cancer | < 1 | - | [10] |

Table 3: Anticancer Activity of Cucurbitacin E

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| A549 | Non-Small-Cell Lung Cancer | 4.75 | 48 | [11] |

| NCI-N87 | Gastric Cancer | ~0.06 (60 nM) | - | [12] |

| MDA-MB-468 | Triple Negative Breast Cancer | < 0.1 | - | [13] |

| SW527 | Triple Negative Breast Cancer | < 0.1 | - | [13] |

| AGS | Gastric Adenocarcinoma | 0.1 µg/ml | 24 | [14] |

Table 4: Anticancer Activity of Cucurbitacin I

| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| ASPC-1 | Pancreatic Cancer | 0.2726 | 72 | [6] |

| BXPC-3 | Pancreatic Cancer | 0.3852 | 72 | [6] |

| AGS | Gastric Cancer | 0.0974 (97.4 nM) | 24 | [15] |

| HGC-27 | Gastric Cancer | 0.123 (123 nM) | 24 | [15] |

| A549 | Lung Cancer | 0.140 (140 nM) | - | [16] |

Table 5: Anti-inflammatory Activity of Cucurbitacins

| Compound | Assay | IC50 Value | Reference |

| Cucurbitacin E | COX-2 Inhibition | - | [17] |

| Cucurbitacin B | IL-8 Production Inhibition | > 200 µg/mL | [18] |

Key Signaling Pathways Modulated by Cucurbitane Triterpenoids

Cucurbitane triterpenoids exert their biological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary targets of these compounds within the JAK/STAT, MAPK, and NF-κB pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key regulator of cell proliferation, survival, and differentiation.[19] Its aberrant activation is a hallmark of numerous cancers.[19] Cucurbitacins, particularly Cucurbitacin B, D, E, and I, are potent inhibitors of this pathway, primarily by preventing the phosphorylation of JAK and STAT proteins.[1][20]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Dysregulation of the MAPK pathway is a common feature in many cancers. Cucurbitacins have been shown to inhibit this pathway at various points, including the phosphorylation of key kinases like ERK.[4][21]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the inflammatory response and also contributes to cancer cell survival and proliferation.[5] Cucurbitacins, such as Cucurbitacin E, can suppress the activation of this pathway by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[6]

References

- 1. Pharmacokinetics and Biological Activity of Cucurbitacins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cucurbitacin B Down-Regulates TNF Receptor 1 Expression and Inhibits the TNF-α-Dependent Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cucurbitacins B, E and I Concentrations and Relationship with Drought Tolerance in Bottle Gourd [Lagenaria siceraria (Molina) Standl.] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Bryodulcosigenin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a compound of significant interest in preclinical research due to its diverse pharmacological activities. Preliminary studies have highlighted its potential therapeutic applications in a range of conditions, including inflammatory disorders, neurodegenerative diseases, and bone metabolic disorders. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on key signaling pathways, and provides an overview of the experimental approaches used in these initial investigations.

Core Mechanisms of Action

Current research indicates that this compound exerts its effects through the modulation of several critical cellular signaling pathways. The primary mechanisms identified to date involve the regulation of inflammatory responses, apoptosis, and bone metabolism.

Anti-Inflammatory and Neuroprotective Effects: Modulation of the TLR4/NF-κB Signaling Pathway

In a rat model of acute cerebral ischemia/reperfusion injury, this compound demonstrated significant anti-inflammatory and neuroprotective effects.[1][2] These effects are attributed to its ability to modulate the Toll-Like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] this compound treatment was found to significantly suppress neurological deficits, cerebral infarct volume, and brain edema.[1]

The proposed mechanism involves the downregulation of TLR4 mRNA expression, which in turn inhibits the downstream activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2. Furthermore, this compound was observed to enhance the levels of antioxidant enzymes, including glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing markers of oxidative stress like malondialdehyde (MDA).

Attenuation of Colitis: Inhibition of the NLRP3 Inflammasome and Apoptosis

In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of this compound (10 mg/kg/day) was shown to ameliorate disease severity. This protective effect is linked to the inhibition of intestinal epithelial cell apoptosis and the suppression of the NLRP3 inflammasome activation.

This compound was found to reverse the degradation of tight junction proteins (occludin and ZO-1) induced by TNF-α and suppress apoptosis in NCM460 intestinal epithelial cells. The inhibition of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation, contributes to the restoration of the intestinal barrier integrity.

Anti-Osteoporotic Effects: Regulation of the RANKL/OPG Signaling Axis

This compound has demonstrated a protective effect against bone loss in an ovariectomy (OVX)-induced osteoporosis rat model. This effect is mediated, at least in part, by the regulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)/Osteoprotegerin (OPG) signaling pathway, a critical axis in bone remodeling.

Treatment with this compound at doses of 10, 20, and 30 mg/kg for eight weeks resulted in a significant, dose-dependent improvement in bone mineral density. Mechanistically, this compound was shown to increase the levels of OPG, a decoy receptor that inhibits osteoclastogenesis, and decrease the levels of RANKL, the primary cytokine that induces osteoclast formation and activity. This modulation of the OPG/RANKL ratio shifts the balance from bone resorption towards bone formation.

Quantitative Data Summary

The following tables summarize the quantitative data from the preclinical study on the anti-osteoporotic effects of this compound in ovariectomized (OVX) rats.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in OVX Rats

| Treatment Group | Whole Femur BMD (g/cm²) | Caput Femoris BMD (g/cm²) | Distal Femur BMD (g/cm²) | Proximal Femur BMD (g/cm²) |

| Normal Control | Data not specified | Data not specified | Data not specified | Data not specified |

| OVX Control | Significantly decreased vs. Normal | Significantly decreased vs. Normal | Significantly decreased vs. Normal | Significantly decreased vs. Normal |

| OVX + this compound (10 mg/kg) | Significantly increased vs. OVX Control (p < 0.001) | Significantly increased vs. OVX Control (p < 0.001) | Significantly increased vs. OVX Control (p < 0.001) | Significantly increased vs. OVX Control (p < 0.001) |

| OVX + this compound (20 mg/kg) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) |

| OVX + this compound (30 mg/kg) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) | Dose-dependent significant increase vs. OVX Control (p < 0.001) |

Table 2: Effect of this compound on Biochemical Parameters in OVX Rats

| Parameter | OVX Control vs. Normal | Effect of this compound (10, 20, 30 mg/kg) |

| Osteocalcin | Decreased | Significantly boosted (p < 0.001) |

| Osteoprotegerin (OPG) | Decreased | Significantly boosted (p < 0.001) |

| Bone-specific alkaline phosphatase (bALP) | Increased | Significantly suppressed (p < 0.001) |

| Tartrate-resistant acid phosphatase (TRAP) | Increased | Significantly suppressed (p < 0.001) |

| C-terminal telopeptide of type I collagen (CTX) | Increased | Significantly suppressed (p < 0.001) |

| RANKL | Increased | Significantly suppressed (p < 0.001) |

Table 3: Effect of this compound on Hormonal Levels in OVX Rats

| Hormone | OVX Control vs. Normal | Effect of this compound (10, 20, 30 mg/kg) |

| Estrogen (E2) | Decreased | Significantly improved (p < 0.001) |

| Follicle-stimulating hormone (FSH) | Increased | Significantly suppressed (p < 0.001) |

| Luteinizing hormone (LH) | Increased | Significantly suppressed (p < 0.001) |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following provides an overview of the methodologies employed in the preliminary studies of this compound.

Animal Models

-

Cerebral Ischemia/Reperfusion Injury Model: Acute cerebral ischemia was induced in rats via middle cerebral artery occlusion (MCAO) using a nylon monofilament suture.

-

DSS-Induced Colitis Model: Chronic ulcerative colitis was established in mice through the administration of 2.5% dextran sulfate sodium (DSS) in drinking water for 64 days.

-

Ovariectomy (OVX)-Induced Osteoporosis Model: Postmenopausal osteoporosis was mimicked in female rats by surgical removal of the ovaries.

Key Methodologies

-

Western Blot Analysis: This technique was utilized to determine the protein expression levels of key signaling molecules.

-

General Protocol:

-

Protein Extraction: Tissues or cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using methods such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the target proteins (e.g., TLR4, NLRP3, RANKL, OPG).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

-

Quantitative Real-Time PCR (qPCR): qPCR was employed to measure the mRNA expression levels of target genes.

-

General Protocol:

-

RNA Extraction: Total RNA was isolated from tissues or cells using a suitable kit.

-

cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based master mix and gene-specific primers.

-

Data Analysis: The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

-

-

-

Apoptosis Assays: The effect of this compound on apoptosis was assessed using various methods.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was used to detect DNA fragmentation in apoptotic cells in tissue sections.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, was measured to quantify apoptosis.

-

Conclusion and Future Directions

The preliminary studies on this compound reveal its potential as a multi-target therapeutic agent with significant anti-inflammatory, neuroprotective, and bone-protective properties. Its ability to modulate key signaling pathways, including TLR4/NF-κB, NLRP3 inflammasome, and RANKL/OPG, underscores its pleiotropic effects.

For drug development professionals, these findings provide a strong rationale for further investigation. Future research should focus on:

-

Dose-response studies and determination of IC50 values in various cell lines and animal models to establish a therapeutic window.

-

In-depth mechanistic studies to identify the direct molecular targets of this compound within the identified signaling pathways.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Toxicology studies to assess its safety profile for potential clinical applications.

The comprehensive data and methodologies outlined in this guide serve as a foundational resource for researchers and scientists aiming to build upon these promising preliminary findings and explore the full therapeutic potential of this compound.

References

- 1. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-A abrogated the NLRP3 inflammasome in DSS-induced colitis in mice. The key protein expressions of NLRP3 inflammasome were detected by Western blotting. (A) NLRP3. (B) ASC. (C) Pro-caspase-1. (D) Cleaved caspase-1 p10. (E) IL-1β. The values of Western blotting are presented as mean ± SD (n = 3). #P < 0.05, ##P < 0.01 vs control; *P < 0.05, **P < 0.01 vs DSS group. The content of (F) IL-1β and (H) IL-18 in colitis mice were measured by ELISA kits. The mRNA levels of (G) IL-1β and (I) IL-18 in colitis mice were observed by qRT-PCR. The values are presented as the mean ± SD (n = 6). #P < 0.05, ##P < 0.01 vs control; *P < 0.05, **P < 0.01 vs DSS group. [cjnmcpu.com]

The Physiological Effects of Bryodulcosigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryodulcosigenin, a cucurbitane-type triterpenoid, has emerged as a promising natural compound with a spectrum of physiological effects, primarily centered around its potent anti-inflammatory, neuroprotective, and anti-osteoporotic properties. This technical guide provides an in-depth overview of the known physiological effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Physiological Effects of this compound

This compound exhibits a range of biological activities that have been predominantly investigated in preclinical models. The principal physiological effects are summarized below.

Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective capabilities, particularly in the context of cerebral ischemia/reperfusion (CIR) injury.[1] Studies have shown that it can mitigate the cascade of pathological events that lead to brain cell damage following an ischemic stroke.[1]

Key neuroprotective effects include a reduction in:

-

Neurological deficits

-

Cerebral infarct volume

-

Brain edema and water content

-

Blood-brain barrier (BBB) leakage[1]

Furthermore, this compound modulates the levels of brain injury markers and oxidative stress indicators. It has been shown to decrease the expression of K+-Cl- cotransporter 1 (KCC1), S100 calcium-binding protein B (S-100β), and neuron-specific enolase (NSE).[1] Concurrently, it enhances the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GPx), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]

The anti-inflammatory action is characterized by the modulation of pro-inflammatory cytokines and mediators. This compound alters the expression of tumor necrosis factor-α (TNF-α), various interleukins (IL-1, IL-1β, IL-4, IL-6, IL-10), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Anti-osteoporotic Effects

In models of postmenopausal osteoporosis, this compound has shown significant promise in preserving bone health. It effectively counteracts the detrimental effects of estrogen deficiency on bone metabolism.

The primary anti-osteoporotic effects include:

-

Increased bone mineral density

-

Modulation of bone turnover markers

-

Regulation of hormonal balance

This compound has been observed to decrease the levels of bone resorption markers like bone-specific alkaline phosphatase (bALP) and tartrate-resistant acid phosphatase (TRAP), while increasing the levels of bone formation markers such as osteocalcin. A key mechanism of its action is the modulation of the RANKL/OPG ratio, where it suppresses the receptor activator of nuclear factor kappa-Β ligand (RANKL) and enhances osteoprotegerin (OPG) levels, thereby inhibiting osteoclastogenesis.

Effects on Intestinal Health

This compound has also been investigated for its beneficial effects on intestinal inflammation, such as in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. It has been shown to ameliorate colonic histopathological damage and improve the integrity of the intestinal barrier by reversing the degradation of tight junction proteins like occludin and ZO-1. Furthermore, it appears to suppress apoptosis in intestinal epithelial cells and inhibit the activation of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: Anti-osteoporotic Effects of this compound in Ovariectomy-Induced Osteoporotic Rats

| Parameter | This compound Dose (mg/kg) | Outcome |

| Bone Mineral Density | 10, 20, 30 | Significantly increased in whole femur, caput femoris, distal femur, and proximal femur (p < 0.001) |

| Biochemical Markers | 10, 20, 30 | Significantly altered in a dose-dependent manner (p < 0.001) |

| Hormone Levels | 10, 20, 30 | Significantly improved estrogen levels and suppressed follicle-stimulating hormone and luteinizing hormone levels (p < 0.001) |

| RANKL/OPG Pathway | 10, 20, 30 | Significantly improved OPG levels and suppressed RANKL levels (p < 0.001) |

Table 2: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

| Parameter | This compound Treatment | Outcome |

| Neurological Deficits | Not specified | Significantly suppressed |

| Cerebral Infarct Volume | Not specified | Significantly suppressed |

| Brain Edema | Not specified | Significantly suppressed |

| Brain Water Content | Not specified | Significantly suppressed |

| BBB Leakage | Not specified | Significantly suppressed |

| Antioxidant Levels | Not specified | Enhanced levels of GPx, GSH, SOD, CAT; Reduced levels of MDA and 8-OHdG |

| Pro-inflammatory Cytokines | Not specified | Altered levels of TNF-α, IL-1, IL-1β, IL-4, IL-6, IL-10 |

| Inflammatory Mediators | Not specified | Altered levels of iNOS, COX-2, VEGF, PGE2, NF-κB, MMPs |

Experimental Protocols

This section provides detailed methodologies for the key experimental models used to evaluate the physiological effects of this compound.

Ovariectomy (OVX)-Induced Osteoporosis in Rats

-

Animal Model: Swiss albino Wistar rats (female, 10–12 weeks old, weighing 220–250 g).

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (20 ± 5°C, 65% relative humidity, 12h light/dark cycle).

-

Surgical Procedure:

-

Anesthetize rats with an intraperitoneal injection of pentobarbitone (50 mg/kg body weight).

-

Make a dorsal incision to expose the back muscles.

-

Incise the dorsal muscles to locate the ovaries.

-

Remove the fat tissue surrounding the ovary.

-

Clamp the junction between the fallopian tube and the uterine horn.

-

Make a small incision to remove the ovary.

-

Suture the muscle and skin layers.

-

For the sham control group, the same procedure is followed without the removal of the ovaries.

-

-

Treatment: this compound is administered orally at doses of 10, 20, and 30 mg/kg for eight weeks.

-

Parameter Estimation: Body weight, uterine weight, bone mineral density, serum levels of cytokines, hormones, transforming growth factor (TGF)-β, insulin-like growth factor (IGF), osteoprotegerin (OPG), and receptor activator of nuclear factor kappa-Β ligand (RANKL) are measured.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: Specific mouse strain (e.g., C57BL/6).

-

Induction of Colitis: A 2.5% (w/v) solution of DSS is administered in the drinking water for a specified period (e.g., 64 days for a chronic model).

-

Treatment: this compound is administered orally at a specific dose (e.g., 10 mg/kg/day).

-

Assessments:

-

Clinical: Disease activity index (DAI) is monitored, which includes body weight loss, stool consistency, and presence of blood in the stool.

-

Macroscopic: Colon length is measured upon sacrifice.

-

Histological: Colonic tissues are processed for histopathological examination to assess damage.

-

Molecular: Western blot analysis and quantitative real-time PCR are used to determine the expression of proteins and genes related to inflammation, apoptosis, and intestinal barrier function (e.g., tight junction proteins, NLRP3 inflammasome components).

-

Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Anesthetize the rats.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and its branches.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA.

-

Insert a nylon monofilament suture with a silicon-coated tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After a specific duration of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

-

-

Assessments:

-

Neurological Deficit Scoring: Evaluate motor and sensory function using a standardized scoring system.

-

Infarct Volume Measurement: Use 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct area in brain slices.

-

Brain Water Content: Measure the wet and dry weight of brain tissue to determine edema.

-

Blood-Brain Barrier Permeability: Use Evans blue dye extravasation assay.

-

Biochemical Assays: Measure levels of antioxidants, cytokines, and inflammatory mediators in serum and brain tissue using methods like ELISA and western blotting.

-

Gene Expression Analysis: Use RT-PCR to measure the mRNA expression of relevant genes.

-

Signaling Pathways and Visualizations

This compound exerts its physiological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Modulation of the TLR4/NF-κB Signaling Pathway

This compound's anti-inflammatory and neuroprotective effects are, in part, mediated through the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and mediators.

Caption: this compound inhibits the TLR4/NF-κB pathway.

Regulation of the RANKL/OPG Signaling Pathway

The anti-osteoporotic effect of this compound is attributed to its ability to favorably modulate the balance between RANKL and OPG, key regulators of bone remodeling. By increasing the OPG/RANKL ratio, this compound inhibits osteoclast differentiation and activity, thereby preventing bone loss.

Caption: this compound modulates the RANKL/OPG signaling pathway.

Conclusion

This compound is a natural compound with significant therapeutic potential, demonstrated through its potent anti-inflammatory, neuroprotective, and anti-osteoporotic activities in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways, including the TLR4/NF-κB and RANKL/OPG pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in more advanced preclinical and clinical settings.

References

Bryodulcosigenin and its Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bryodulcosigenin, a cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has emerged as a promising natural product with a diverse range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its derivatives, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data. The primary audience for this document includes researchers in academia and industry, medicinal chemists, and professionals involved in drug discovery and development. This guide summarizes the anti-inflammatory, neuroprotective, and anti-osteoporotic properties of this compound, supported by available quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the primary signaling pathways are provided to facilitate further research and development efforts.

Introduction to this compound

This compound is a naturally occurring tetracyclic triterpenoid belonging to the cucurbitacin family.[1][2][3] These compounds are well-known for their bitterness and diverse pharmacological effects. Traditionally, plants from the Bryonia genus have been used in folk medicine to treat a variety of ailments, including inflammatory conditions.[4][5] Modern scientific investigation has begun to validate these traditional uses, with this compound being identified as a key active constituent. Its complex chemical structure provides a unique scaffold for potential derivatization and development of novel therapeutic agents.

Biological Activities and Therapeutic Potential

Preclinical studies have demonstrated that this compound possesses significant anti-inflammatory, neuroprotective, and anti-osteoporotic activities. While its anticancer potential is suggested by its classification as a cucurbitacin, specific cytotoxic data for this compound remains limited in the public domain.

Anti-inflammatory and Immunomodulatory Effects

This compound has shown marked anti-inflammatory properties in various preclinical models. A key mechanism underlying this activity is the modulation of critical inflammatory signaling pathways.

-

Inhibition of the TLR4/NF-κB Pathway: this compound has been shown to exert its anti-inflammatory effects by altering the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[6][7][8] By inhibiting this pathway, it can reduce the production of pro-inflammatory cytokines and mediators.

-

Suppression of the NLRP3 Inflammasome: this compound effectively suppresses the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3] This leads to a reduction in the maturation and secretion of pro-inflammatory cytokines such as IL-1β.

Neuroprotective Effects

In models of cerebral ischemia/reperfusion injury, this compound has demonstrated significant neuroprotective effects.[6][7][8] This is attributed to its ability to reduce inflammation and oxidative stress in the brain, thereby mitigating neuronal damage.

Anti-osteoporotic Activity

Studies in ovariectomy-induced osteoporosis models in rats have shown that this compound can significantly improve bone mineral density.[3][9] Its mechanism in this context involves the modulation of hormones and cytokines related to bone metabolism.

Anticancer Potential

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo preclinical studies of this compound.

Table 1: In Vivo Anti-inflammatory and Anti-colitis Effects of this compound

| Model | Species | Dose | Key Findings | Reference |

| DSS-induced colitis | Mice | 10 mg/kg/day (oral) | Significantly improved colon length, and disease activity index, and alleviated colonic histopathological damage. | [2][3] |

Table 2: In Vivo Anti-osteoporotic Effects of this compound

| Model | Species | Dose | Key Findings | Reference |

| Ovariectomy-induced osteoporosis | Rats | 10, 20, and 30 mg/kg (oral) | Significantly increased bone mineral density in the whole femur, caput femoris, distal femur, and proximal femur in a dose-dependent manner. | [3][9] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways.

TLR4/NF-κB Signaling Pathway

This compound's anti-inflammatory effects are, in part, mediated through the inhibition of the TLR4/NF-κB pathway. The diagram below illustrates the canonical pathway and the proposed point of intervention by this compound.

NLRP3 Inflammasome Pathway

This compound also suppresses inflammation by inhibiting the activation of the NLRP3 inflammasome. The following diagram outlines this pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experimental techniques used in the study of this compound. These should be adapted and optimized for specific experimental conditions.

Isolation of this compound from Bryonia dioica

A detailed, step-by-step protocol for the isolation of this compound is not available in the public literature. However, a general procedure for the isolation of triterpenoids from plant material is as follows:

-

Extraction: The dried and powdered roots of Bryonia dioica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate or a similar polarity fraction) is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Western Blot Analysis for NF-κB Activation

This protocol outlines the general steps to assess the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the p65 subunit.

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages) and treat with this compound at various concentrations for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes the general steps for measuring the mRNA expression of genes involved in the TLR4 and NLRP3 inflammasome pathways.

-

Cell Culture and Treatment: Treat cells with this compound and/or an inflammatory stimulus as described for the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR: Perform real-time qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TLR4, MYD88, NFKB1, NLRP3, CASP1, IL1B) and a housekeeping gene (e.g., ACTB or GAPDH).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Synthesis and Derivatives

Currently, there is no published information on the total chemical synthesis of this compound or the synthesis of its derivatives. The complexity of the cucurbitane scaffold presents a significant synthetic challenge.[1] Future research in this area is crucial for the development of structure-activity relationships and the optimization of its therapeutic properties. The development of synthetic routes would enable the production of a wider range of analogs for pharmacological screening.

Preclinical and Clinical Development

To date, all available data on the biological activities of this compound are from preclinical in vitro and in vivo studies. There is no information available in the public domain regarding any ongoing or completed clinical trials of this compound or its derivatives. Further preclinical studies, including detailed toxicology and pharmacokinetic profiling, are necessary before it can be considered for clinical development.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory, neuroprotective, and anti-osteoporotic activities in preclinical models. Its mechanisms of action, involving the inhibition of the TLR4/NF-κB and NLRP3 inflammasome pathways, make it an attractive candidate for the development of new therapies for a range of inflammatory-mediated diseases.

However, several key knowledge gaps need to be addressed to advance its therapeutic potential:

-

Quantitative Anticancer Data: Rigorous evaluation of its cytotoxic activity against a panel of cancer cell lines is required to determine its potential as an anticancer agent.

-

Chemical Synthesis: The development of a synthetic route to this compound and its derivatives is essential for medicinal chemistry efforts and to provide a sustainable source of the compound.

-

Pharmacokinetics and Toxicology: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess its drug-like properties and safety profile.

-

Clinical Evaluation: Following successful preclinical development, well-designed clinical trials will be needed to evaluate its safety and efficacy in humans.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound a natural cucurbitane-type triterpenoid attenuates dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Suppression of the NLRP3 Inflammasome and Cytokine Release in Primary Macrophages by Low-Dose Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. Anti-inflammatory and neuroprotective effect of this compound against cerebral ischemia/reperfusion injury via modulation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NLRP3 inflammasome activation in murine macrophages caused by Neospora caninum infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ASK Family Kinases Are Required for Optimal NLRP3 Inflammasome Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Bryodulcosigenin: A Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryodulcosigenin, a naturally occurring cucurbitane-type triterpenoid (B12794562) isolated from the roots of Bryonia dioica, has emerged as a promising therapeutic agent with a range of biological activities.[1][2] This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its anti-inflammatory, neuroprotective, and anti-osteoporotic properties. The document summarizes the available data, details key experimental methodologies, and visualizes the compound's known signaling pathways to support further research and development.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid with the chemical formula C30H50O4. Its structure is characterized by the cucurbitane skeleton, a defining feature of a class of compounds known for their diverse biological effects.

Biological Activities and Therapeutic Potential

The therapeutic potential of this compound has been investigated in several preclinical models, demonstrating significant efficacy in mitigating inflammation, protecting against neuronal damage, and preventing bone loss.

Anti-inflammatory Effects